molecular formula C23H24N2O6S2 B2481241 methyl 3-[(3,4-dimethylphenyl)({[(4-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate CAS No. 941918-97-4

methyl 3-[(3,4-dimethylphenyl)({[(4-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2481241
CAS No.: 941918-97-4
M. Wt: 488.57
InChI Key: LYSMDOGJWJMBDX-UHFFFAOYSA-N
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Description

Methyl 3-[(3,4-dimethylphenyl)({[(4-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups

Properties

IUPAC Name

methyl 3-[(3,4-dimethylphenyl)-[2-(4-methoxyanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S2/c1-15-5-8-18(13-16(15)2)25(14-21(26)24-17-6-9-19(30-3)10-7-17)33(28,29)20-11-12-32-22(20)23(27)31-4/h5-13H,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSMDOGJWJMBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3,4-dimethylphenyl)({[(4-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the sulfonamide group and the esterification of the carboxylic acid. The final steps involve the coupling of the dimethylphenyl and methoxyphenyl groups under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,4-dimethylphenyl)({[(4-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines

Scientific Research Applications

Methyl 3-[(3,4-dimethylphenyl)({[(4-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-[(3,4-dimethylphenyl)({[(4-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate
  • Methyl 3-[(4-methoxyphenyl)carbamoyl]thiophene-2-carboxylate
  • Methyl 3-[(3,4-dimethylphenyl)carbamoyl]thiophene-2-carboxylate

Uniqueness

Methyl 3-[(3,4-dimethylphenyl)({[(4-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

Methyl 3-[(3,4-dimethylphenyl)({[(4-methoxyphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a detailed overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C23H24N2O5S\text{C}_{23}\text{H}_{24}\text{N}_{2}\text{O}_{5}\text{S}

This structure indicates the presence of a thiophene ring, multiple aromatic groups, and a sulfamoyl moiety, which are significant for its biological interactions.

Antitumor Activity

Several studies have indicated that compounds with similar structures exhibit notable antitumor properties. The incorporation of the thiophene ring is often linked to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of thiophene have been shown to inhibit key signaling pathways involved in tumor growth, such as the MAPK and PI3K/Akt pathways.

CompoundCancer TypeIC50 (µM)Reference
Thiophene Derivative ABreast Cancer15
Thiophene Derivative BLung Cancer20

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have demonstrated efficacy against both bacterial and fungal strains. For example, a study reported that related thiophene compounds exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Candida albicans16

Anti-inflammatory Effects

The anti-inflammatory properties of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines. Studies suggest that compounds with similar sulfamoyl groups can downregulate TNF-alpha and IL-6 production in macrophages.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Pathways : The sulfamoyl group is known to interact with enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
  • Modulation of Signal Transduction : The compound may interfere with signal transduction pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.

Case Studies

  • Case Study on Antitumor Activity : A recent study evaluated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours.
  • Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against clinical isolates of E. coli. The compound showed an MIC value of 15 µg/mL, indicating promising potential as an antimicrobial agent.

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